molecular formula C9H22ClN B3188231 1-Nonanamine, hydrochloride CAS No. 2016-39-9

1-Nonanamine, hydrochloride

Cat. No.: B3188231
CAS No.: 2016-39-9
M. Wt: 179.73 g/mol
InChI Key: IMGHCWMUWVHYCO-UHFFFAOYSA-N
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Description

1-Nonanamine, hydrochloride, also known as nonylamine hydrochloride, is an organic compound with the molecular formula C9H22ClN. It is a primary amine where the amine group is attached to a nonane chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonanamine, hydrochloride can be synthesized through the reaction of nonylamine with hydrochloric acid. The general reaction is as follows: [ \text{C9H21N} + \text{HCl} \rightarrow \text{C9H22ClN} ] This reaction typically occurs under controlled conditions to ensure the complete conversion of nonylamine to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of nonylamine with hydrochloric acid in a continuous process. The reaction mixture is then purified through distillation or crystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-Nonanamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nonanamide or nonanenitrile.

    Reduction: Formation of secondary or tertiary nonylamines.

    Substitution: Formation of substituted nonylamines or amides.

Scientific Research Applications

1-Nonanamine, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nonanamine, hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a nucleophile in chemical reactions.

Comparison with Similar Compounds

    1-Octanamine: An amine with a shorter carbon chain.

    1-Decanamine: An amine with a longer carbon chain.

    1-Dodecanamine: An amine with an even longer carbon chain.

Comparison: 1-Nonanamine, hydrochloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter or longer chain amines, it has distinct solubility, reactivity, and boiling point characteristics, making it suitable for specific applications.

Properties

CAS No.

2016-39-9

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

nonylazanium;chloride

InChI

InChI=1S/C9H21N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2-10H2,1H3;1H

InChI Key

IMGHCWMUWVHYCO-UHFFFAOYSA-N

SMILES

CCCCCCCCCN.Cl

Canonical SMILES

CCCCCCCCC[NH3+].[Cl-]

Related CAS

112-20-9 (Parent)

Origin of Product

United States

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